molecular formula C21H22N2O4 B2697683 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide CAS No. 2097896-39-2

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2697683
CAS No.: 2097896-39-2
M. Wt: 366.417
InChI Key: TWWSLXKSTRNXLL-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide is a synthetic ethanediamide derivative characterized by a benzofuran moiety, a methoxyethyl chain, and a phenylethyl substituent. This compound is hypothesized to exhibit moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-14(15-8-4-3-5-9-15)23-21(25)20(24)22-13-19(26-2)18-12-16-10-6-7-11-17(16)27-18/h3-12,14,19H,13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWSLXKSTRNXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide is a synthetic compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a benzofuran ring, methoxyethyl group, and an ethylamine moiety. Its molecular formula is C21H22N2O4C_{21}H_{22}N_{2}O_{4}, with a molecular weight of approximately 366.42 g/mol.

The compound can be synthesized through various chemical methods, typically involving cyclization reactions and subsequent modifications. The benzofuran ring is known for its diverse reactivity, allowing for functionalization that can enhance biological activity.

Biological Activity Overview

Research indicates that benzofuran derivatives exhibit a wide range of biological activities, including:

  • Antioxidant
  • Anti-inflammatory
  • Antimicrobial
  • Antitumor
  • Antiviral

These activities are attributed to the structural features of the benzofuran moiety, which allows for interactions with various biological targets.

The mechanism of action for this compound is not yet fully elucidated but is believed to involve modulation of enzyme activity and receptor interactions. Studies suggest that compounds with similar structures can inhibit specific pathways associated with disease processes, such as inflammation and cancer progression.

Antiviral Activity

A study explored the antiviral properties of benzofuran derivatives against Yellow Fever Virus (YFV). The results indicated effective inhibition with compounds displaying EC50 values ranging from 0.4 μM to 3.2 μM, suggesting potential for therapeutic development against viral infections .

Antitumor Effects

Another research effort investigated the antitumor potential of benzofuran-based compounds. The findings revealed that these compounds could induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with similar benzofuran derivatives is useful.

Compound NameBiological ActivityEC50 (μM)Notes
Benzofuran AAntiviral0.25 - 1.0Effective against YFV
Benzofuran BAntitumor0.5Induces apoptosis in cancer cells
This compoundTBDTBDPotentially broad spectrum

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below summarizes key structural features and properties of the target compound and its analogs:

Compound Name & Source Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound ~C21H22N2O4 ~370.4 Benzofuran, methoxyethyl, phenylethyl Moderate lipophilicity; potential CNS activity
N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide C21H23N3O3S 397.5 Benzofuran, dimethylamino, methylsulfanylphenyl Increased basicity (dimethylamino); higher metabolic stability (S-containing group)
N-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-N'-(2-methoxyethyl)ethanediamide C15H23N3O5 325.4 Furyl, morpholinyl, methoxyethyl Enhanced solubility (morpholine); reduced steric bulk
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazinyl]ethyl}-N'-(tetrahydrofuranylmethyl)ethanediamide C25H28FN3O6 509.5 Benzodioxole, piperazinyl, tetrahydrofuranylmethyl High polarity (benzodioxole); CNS targeting (piperazine)
N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide C16H16N2O3 284.3 Ethoxyphenyl, ethylphenyl Simpler structure; electron-donating ethoxy group

Pharmacokinetic and Pharmacodynamic Insights

Benzofuran vs. Benzodioxole and Furyl Groups
  • Benzodioxole () introduces additional oxygen atoms, increasing polarity and aqueous solubility but reducing blood-brain barrier penetration compared to benzofuran .
Substituent Effects on Solubility and Bioavailability
  • The methoxyethyl group in the target compound and ’s analog improves solubility via ether oxygen hydrogen bonding, whereas dimethylamino () increases basicity, enhancing pH-dependent solubility in acidic environments .
  • Piperazinyl () and morpholinyl () groups contribute to solubility and may facilitate CNS activity due to their ability to cross the blood-brain barrier .
Metabolic Stability and Toxicity
  • Tetrahydrofuranylmethyl () introduces a cyclic ether, which is metabolically stable compared to linear alkoxy chains .

Research Findings and Contradictions

  • Binding Affinity Studies : Benzofuran-containing analogs (target, ) demonstrate superior binding to serotonin receptors in preliminary assays compared to furyl or benzodioxole derivatives, likely due to enhanced aromatic interactions .
  • Solubility vs. Permeability : Morpholine and piperazine derivatives () exhibit higher aqueous solubility but reduced membrane permeability compared to the target compound, highlighting a trade-off in drug design .
  • Contradictory Evidence : Some studies suggest benzodioxole derivatives () outperform benzofuran analogs in anti-inflammatory models, possibly due to increased polarity optimizing target engagement in peripheral tissues .

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